molecular formula C11H13ClN2O2S B14350077 Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate CAS No. 96722-50-8

Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate

Cat. No.: B14350077
CAS No.: 96722-50-8
M. Wt: 272.75 g/mol
InChI Key: KRSOKROUYSDIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C11H13ClN2O2S It is a derivative of hydrazone and features a chloro-substituted ethyl acetate moiety attached to a 4-methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 4-methylsulfanylphenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution: Formation of new hydrazone derivatives with different substituents.

    Oxidation: Formation of sulfoxides or sulfones.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
  • Ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate
  • Ethyl 2-chloro-2-[(4-aminophenyl)hydrazinylidene]acetate

Uniqueness

Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can undergo specific oxidation reactions and may enhance the compound’s interaction with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

96722-50-8

Molecular Formula

C11H13ClN2O2S

Molecular Weight

272.75 g/mol

IUPAC Name

ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O2S/c1-3-16-11(15)10(12)14-13-8-4-6-9(17-2)7-5-8/h4-7,13H,3H2,1-2H3

InChI Key

KRSOKROUYSDIPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.